molecular formula C12H14N6O4 B5776768 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

Cat. No. B5776768
M. Wt: 306.28 g/mol
InChI Key: RAVQCMLXRGYPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and medicinal chemistry. This compound is known for its unique properties, which make it an attractive candidate for further research and development. In

Mechanism of Action

The mechanism of action of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. This compound selectively inhibits certain kinases, which can lead to the inhibition of cell growth and proliferation. The exact mechanism of action of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol are still being studied. However, it has been shown to have anti-cancer properties, which may be due to its ability to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to selectively inhibit certain kinases, which can lead to changes in cell signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol in lab experiments is its selectivity for certain kinases, which can lead to more precise and targeted experiments. Additionally, this compound has been shown to have anti-cancer properties, which may be useful in cancer research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol. One area of research could focus on further understanding the mechanism of action of this compound, which could lead to the development of more targeted and effective drugs. Additionally, more research could be done on the potential applications of this compound in various fields, including pharmacology, biochemistry, and medicinal chemistry. Finally, more studies could be done to determine the toxicity and safety of this compound, which could help to inform its use in future experiments and potential clinical applications.
Conclusion:
6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties, including its selectivity for certain kinases and its anti-cancer properties, make it an attractive candidate for further research and development. While there is still much to learn about this compound, it has the potential to lead to the development of more targeted and effective drugs, as well as a better understanding of cell signaling pathways and gene expression.

Synthesis Methods

The synthesis of 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol involves the reaction of 4-morpholinyl-1,3,5-triazine-2-carboxylic acid with 2-chloro-3-pyridazinol in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain the desired compound. This synthesis method has been reported in various scientific publications, and it is a reliable and efficient way to obtain 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol.

Scientific Research Applications

6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been widely used in scientific research due to its potential applications in various fields. In pharmacology, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol has been used as a tool to study protein kinase signaling pathways, as it can selectively inhibit certain kinases. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4/c1-20-11-13-10(18-4-6-21-7-5-18)14-12(15-11)22-9-3-2-8(19)16-17-9/h2-3H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQCMLXRGYPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)OC3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-Methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol

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